(-)-Dizocilpine maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

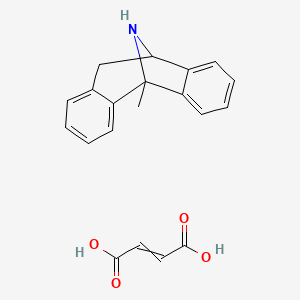

but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXKCWMEZIHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Kinetics of (-)-Dizocilpine (MK-801) Binding to the NMDA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of (-)-Dizocilpine maleate (MK-801), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Understanding the kinetic parameters of this interaction is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission.

Introduction to (-)-Dizocilpine (MK-801) and the NMDA Receptor

(-)-Dizocilpine, also known as MK-801, is a well-characterized neuropharmacological tool that acts as an uncompetitive open-channel blocker of the NMDA receptor.[1] The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[2] It is a heterotetrameric complex that, upon co-activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron.[2] This calcium signaling cascade is fundamental to many forms of synaptic modulation.

MK-801 exhibits its antagonistic properties by binding to a site within the ion channel pore of the NMDA receptor, physically occluding the passage of ions.[1] This blockade is use-dependent, meaning the channel must be opened by agonist binding for MK-801 to gain access to its binding site.[1] The high affinity and slow dissociation kinetics of MK-801 contribute to its potent and long-lasting inhibitory effects.[3]

Quantitative Binding Data

The binding affinity of (-)-Dizocilpine for the NMDA receptor has been extensively studied using various techniques, primarily radioligand binding assays with [³H]MK-801. The following tables summarize key quantitative data from the literature, providing insights into the binding kinetics under different conditions and in various tissues.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| Kd | 6.3 nM | Rat cerebral cortical membranes | 5 mM Tris-HCl (pH 7.4) | [4] |

| Kd | 37.2 nM | Rat brain membranes | Not specified | [5][6] |

| Kd | 111.3 ± 8.5 nM | Intact GluN1/GluN2B receptor | SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS) | [7] |

| Kd | 1.6 ± 0.3 µM | ΔATD GluN1/GluN2B receptor | SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS) | [7] |

| Kd (high affinity) | 1.43 nM | Rat striatum membranes | Not specified | [8] |

| Kd (low affinity) | 12.15 nM | Rat striatum membranes | Not specified | [8] |

| Kd | 4.59 nM | Rat cortex membranes | Not specified | [8] |

| Kd | 25.99 nM | Rat cerebellum membranes | Not specified | [8] |

| Ki | 742 ± 1.3 nM | 3-iodo MK-801 at intact receptor | SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS) | [7] |

| IC50 | 20 nM | N-methyl-D-aspartate-induced --INVALID-LINK-- release in hippocampus | Not specified | [6] |

| IC50 | 9 nM | [³H]TCP binding in hippocampus | Not specified | [6] |

| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | 5 mM Tris-HCl (pH 7.4) | [4] |

| Bmax (high affinity) | 0.272 pmol/mg protein | Rat striatum membranes | Not specified | [8] |

| Bmax (low affinity) | 1.76 pmol/mg protein | Rat striatum membranes | Not specified | [8] |

| Bmax | 0.836 pmol/mg protein | Rat cortex membranes | Not specified | [8] |

| Bmax | 0.573 pmol/mg protein | Rat cerebellum membranes | Not specified | [8] |

| Association Rate | Increased with pH from 6.5 to 8.0 | Cultured forebrain neurons | Varying pH | [9] |

| Dissociation Rate | Increased with pH from 6.5 to 8.0 | Cultured forebrain neurons | Varying pH | [9] |

| Mean Binding Time | 0.78 ± 0.10 µs | Intact, open receptor (in silico) | Molecular dynamics simulation | [7] |

Experimental Protocols

The characterization of (-)-Dizocilpine binding kinetics predominantly relies on radioligand binding assays. Below is a detailed methodology for a typical [³H]MK-801 binding assay.

[³H]MK-801 Radioligand Binding Assay

This protocol is adapted from methodologies described in the literature and is designed to measure the binding of [³H]MK-801 to NMDA receptors in brain membrane preparations.[9][10][11]

3.1.1. Materials

-

--INVALID-LINK--MK-801 (specific activity ~20-80 Ci/mmol)

-

Unlabeled (+)-MK-801 or phencyclidine (PCP) for non-specific binding determination

-

Rat brain tissue (e.g., cerebral cortex, hippocampus)

-

Binding buffer: 5 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 5 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

Incubator

3.1.2. Membrane Preparation

-

Dissect the desired brain region (e.g., cortex) from Wistar rats.[11]

-

Homogenize the tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.[9]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in a known volume of binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

3.1.3. Binding Assay

-

In a final volume of 100 µl, combine the following in triplicate:[7]

-

Incubate the samples for 180 minutes at 25°C.[11]

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with three aliquots of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

3.1.4. Data Analysis

Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding experiments are performed by incubating membranes with increasing concentrations of [³H]MK-801 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays, using a fixed concentration of [³H]MK-801 and varying concentrations of unlabeled ligands, are used to determine the inhibitory constant (Ki).

Scintillation Proximity Assay (SPA)

An alternative to the filtration assay is the Scintillation Proximity Assay (SPA), which offers a homogeneous assay format.

-

Incubate 50 nM of purified NMDA receptor with 0.5 mg/ml of Ysi-Cu SPA beads, [³H]MK-801, and 1 mM each of glutamate and glycine in a final volume of 100 µl of SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, and 0.02 mM CHS).[7]

-

Determine non-specific binding by adding 400 µM phencyclidine (PCP).[7]

-

Gently mix and incubate at room temperature for 2 hours.[7]

-

Measure the counts directly without a filtration step.[7]

Signaling Pathways and Mechanism of Action

(-)-Dizocilpine's mechanism of action is intricately linked to the signaling cascade initiated by NMDA receptor activation. The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for assessing MK-801 binding.

Caption: NMDA Receptor Signaling and MK-801 Blockade.

The diagram above illustrates the canonical NMDA receptor signaling pathway. The binding of both glutamate and a co-agonist (glycine or D-serine) is required for channel activation. This leads to an influx of calcium, which triggers a cascade of downstream signaling events crucial for synaptic plasticity. (-)-Dizocilpine (MK-801) acts as an open-channel blocker, binding within the pore of the activated receptor to prevent this ion flux.

Caption: Radioligand Binding Assay Workflow for MK-801.

This flowchart outlines the key steps in a typical radioligand binding assay to determine the kinetic parameters of (-)-Dizocilpine's interaction with the NMDA receptor. The process begins with the preparation of a membrane fraction from brain tissue, followed by incubation with the radiolabeled ligand, separation of bound and free ligand, and subsequent quantification and analysis.

Conclusion

This compound (MK-801) remains an invaluable tool in neuroscience research due to its potent and selective antagonism of the NMDA receptor. A thorough understanding of its binding kinetics, as summarized in this guide, is essential for the accurate interpretation of experimental results and for the design of novel therapeutic agents targeting the glutamatergic system. The provided data and protocols offer a solid foundation for researchers and drug development professionals working in this field. The use-dependent nature of its binding and its slow off-rate are key characteristics that define its pharmacological profile. Further research into the subunit-specific binding kinetics of MK-801 will continue to refine our understanding of NMDA receptor function and pharmacology.

References

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Neuroprotective Role of (-)-Dizocilpine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to block the ion channel associated with the NMDA receptor has positioned it as a cornerstone tool in neuroscience research and a significant candidate for neuroprotection. This technical guide provides an in-depth analysis of the core mechanisms, preclinical efficacy, and experimental methodologies related to the neuroprotective role of this compound. It is intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its action is mediated by several receptor subtypes, including the NMDA receptor.[1] While essential for normal synaptic transmission and plasticity, excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal death.[1] This phenomenon, known as excitotoxicity, is a common pathological mechanism in a range of acute and chronic neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[2][3]

This compound (MK-801) emerged as a powerful neuroprotective agent in preclinical studies due to its specific mechanism of action. It binds within the NMDA receptor's ion channel, physically obstructing the flow of ions and thereby preventing the downstream consequences of excitotoxic insults.[1] Despite its potent neuroprotective effects in animal models, its clinical development has been hampered by a narrow therapeutic window and significant side effects, including psychotomimetic reactions and neuronal vacuolization at therapeutic doses.[1][4] Nevertheless, MK-801 remains an invaluable research tool for elucidating the mechanisms of excitotoxic cell death and for the validation of neuroprotective strategies.

Core Mechanism of Neuroprotection

The neuroprotective effect of this compound is directly attributable to its function as a use-dependent, non-competitive antagonist of the NMDA receptor.

-

NMDA Receptor Activation: Under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺). For the channel to open, two conditions must be met: binding of the neurotransmitter glutamate (and co-agonist glycine) and depolarization of the postsynaptic membrane to expel the Mg²⁺ block.

-

Excitotoxic Cascade: In pathological states such as stroke or TBI, massive glutamate release leads to prolonged receptor activation and sustained depolarization. This results in excessive Ca²⁺ influx through the NMDA receptor channel.

-

Intracellular Blockade by MK-801: this compound enters and binds to a site within the open ion channel of the NMDA receptor. This action physically blocks the channel, preventing further Ca²⁺ influx, irrespective of glutamate binding. This "use-dependent" nature means it preferentially blocks overly active channels, which are characteristic of excitotoxic conditions.

-

Interruption of Cell Death Pathways: By halting the Ca²⁺ overload, MK-801 prevents the activation of downstream neurotoxic pathways, including the activation of proteases (e.g., calpains), lipases, and endonucleases, as well as the generation of free radicals, which collectively lead to neuronal degradation and apoptosis.[2]

Quantitative Data: Receptor Affinity and Efficacy

The potency of this compound is reflected in its high affinity for the NMDA receptor and its demonstrated efficacy in various preclinical models.

Table 1: Receptor Binding Affinity and Channel Block Potency

| Parameter | Value | Species/Tissue | Notes |

| Kd ([³H]MK-801) | 37.2 nM | Rat Brain Membranes | Dissociation constant, a measure of binding affinity.[5] |

| Kd ([³H]MK-801) | 6.3 nM | Rat Cerebral Cortical Membranes | Demonstrates high affinity in the cortex.[6] |

| Kd ([³H]MK-801) | 4.59 nM | Rat Cortex | Regional differences in affinity are observed.[7] |

| Kd ([³H]MK-801) | 25.99 nM | Rat Cerebellum | Lower affinity in the cerebellum compared to the cortex.[7] |

| IC50 | 20 nM | Rat Hippocampus | Concentration causing 50% inhibition of NMDA-induced norepinephrine release.[5] |

| IC50 | 9 nM | Rat Hippocampus | Concentration causing 50% inhibition of [³H]TCP binding.[5] |

Table 2: Preclinical Neuroprotective Efficacy

| Model of Injury | Species | Treatment Protocol | Key Outcome |

| Focal Ischemia (MCAO) | Rat | 1 mg/kg, i.p., 15 min pre-MCAO | Significant reduction in lesion volume in models without hyperthermia.[8] |

| Focal Ischemia (MCAO) | Rat | 0.5 mg/kg, i.v., 30 min post-MCAO | 52% reduction in cortical ischemic damage.[9] |

| Focal Ischemia (MCAO) | Rat | Post-occlusion treatment | Reduction of total infarct volume from 301 mm³ to 157 mm³.[10] |

| Traumatic Brain Injury (TBI) | Rat | 0.5, 2, or 10 mg/kg doses | Significantly improved learning and memory; decreased neuronal caspase-3 expression.[11] |

| Traumatic Brain Injury (TBI) | Rat | 3 mg/kg, i.p., 1 hr post-trauma | Significantly improved neurological state at 48 hours.[12] |

| Excitotoxicity (Quinolinate) | Rat | 1-10 mg/kg, i.p., post-injection | Dose-dependent prevention of neurodegeneration.[3] |

Experimental Protocols

Detailed and consistent experimental design is critical for evaluating neuroprotective agents. Below are representative methodologies used in preclinical studies of this compound.

Rodent Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

This model is widely used to mimic human ischemic stroke.

Objective: To induce a reproducible infarct in the territory of the middle cerebral artery to test the efficacy of a neuroprotective compound.

Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane (e.g., 5% for induction, 1-2% for maintenance).[13] Core body temperature is maintained at 37°C using a heating pad to prevent hypothermia, which can be a confounding neuroprotective factor.[13]

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[13]

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).[14]

-

The filament is left in place for a defined period (e.g., 2 hours for transient ischemia) or permanently.

-

-

Drug Administration: this compound or vehicle (saline) is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time relative to the occlusion (e.g., 15 minutes before or 30 minutes after).[9][13]

-

Post-operative Care & Assessment:

-

After the occlusion period (in transient models), the suture is withdrawn to allow reperfusion.

-

The animal is allowed to recover.

-

Neurological Assessment: At 24 hours post-occlusion, neurological deficits are assessed using a standardized scale like the Bederson score.[15]

-

Histological Analysis: The animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize and quantify the infarct volume.[8]

-

Assessment of Neurological Deficit: The Bederson Score

Objective: To provide a rapid and simple global assessment of neurological function following focal ischemia in rodents.

Scoring Protocol: The test consists of three main observations:

-

Tail Suspension - Forelimb Flexion: The rat is suspended by its tail. A normal rat will extend both forelimbs towards the ground. A rat with a neurological deficit will consistently flex the forelimb contralateral to the injured hemisphere.

-

Lateral Push - Resistance: The rat is placed on a rough surface. The researcher pushes the rat sideways towards the paretic side. A normal rat will resist the push, while an impaired rat will show decreased resistance.

-

Circling: The rat is observed in an open field. Unilateral damage often results in spontaneous circling towards the paretic side.

Table 3: Modified Bederson Scoring System

| Score | Observation | Neurological Deficit |

| 0 | No observable deficit | None |

| 1 | Forelimb flexion | Mild |

| 2 | Decreased resistance to lateral push | Moderate |

| 3 | Unidirectional circling | Severe |

Note: This scale is often modified, and researchers should clearly state the criteria used in their studies.[15][16]

Challenges and Clinical Perspective

The translation of this compound from a potent preclinical neuroprotectant to a clinical therapeutic has been unsuccessful. The primary reason is its severe adverse effect profile, which is intrinsically linked to its high-affinity blockade of the NMDA receptor.[1]

-

Psychotomimetic Effects: At neuroprotective doses, MK-801 induces symptoms resembling psychosis, including hallucinations and cognitive disruption.[1]

-

Olney's Lesions: Histopathological studies revealed that MK-801 can cause neuronal vacuolization and necrosis in specific brain regions, such as the retrosplenial cortex, raising significant safety concerns.[4]

-

Narrow Therapeutic Index: The doses required for neuroprotection are very close to those that cause severe side effects, making it difficult to achieve a safe and effective clinical dose.

These challenges have led to the cessation of its clinical development. However, the lessons learned from MK-801 have been invaluable, guiding the development of newer NMDA receptor modulators (e.g., memantine) with lower affinity and more favorable kinetic properties, which aim to block pathological overactivation while sparing normal physiological function.[17]

Conclusion

This compound remains a landmark compound in the study of neuroprotection. Its powerful and selective blockade of the NMDA receptor ion channel provides a clear mechanism for mitigating excitotoxic neuronal death. While its clinical utility is precluded by severe side effects, the extensive preclinical data generated using MK-801 has profoundly advanced our understanding of the pathophysiology of acute brain injury. It continues to serve as a critical positive control and benchmark compound in the ongoing search for safer and more effective neuroprotective therapies. The experimental models and assessment protocols refined through the study of MK-801 form the basis of modern preclinical neuroprotection research.

References

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effect of MK801 in experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]

- 17. Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (-)-Dizocilpine Maleate (MK-801) in Neuroscience: A Technical Guide

An in-depth exploration of the history, mechanism, and multifaceted applications of a landmark NMDA receptor antagonist.

Introduction

(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Since its discovery by a team at Merck in 1982, MK-801 has become an indispensable tool in neuroscience research.[1] Its unique mechanism of action, acting as an open-channel blocker, has provided profound insights into the physiological and pathological roles of the NMDA receptor. This technical guide provides a comprehensive overview of the history, pharmacology, and significant applications of MK-801, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.

History and Discovery

The quest for compounds that could modulate the activity of glutamate, the primary excitatory neurotransmitter in the brain, led to the synthesis of MK-801 in the early 1980s.[1] Initial investigations revealed its potent anticonvulsant properties, sparking interest in its therapeutic potential. Subsequent research elucidated its mechanism of action as a high-affinity, non-competitive antagonist of the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. This discovery was a landmark in neuroscience, providing a powerful chemical probe to unravel the complex functions of the NMDA receptor in both health and disease.

Mechanism of Action: A Use-Dependent Open-Channel Blockade

MK-801 exerts its inhibitory effect on the NMDA receptor through a sophisticated use- and voltage-dependent mechanism.[1] For MK-801 to bind, the ion channel must first be opened by the concurrent binding of glutamate and a co-agonist (glycine or D-serine), coupled with depolarization of the neuronal membrane to relieve the magnesium (Mg²⁺) block.[1][2] Once the channel is open, MK-801 enters the pore and binds to a site within the channel, physically occluding the passage of ions such as calcium (Ca²⁺).[1] This "trapping" mechanism results in a long-lasting blockade of the receptor, which is a key characteristic of its pharmacological profile.

Signaling Pathways Modulated by MK-801

The blockade of Ca²⁺ influx through the NMDA receptor by MK-801 has profound effects on downstream signaling cascades. One of the well-characterized pathways affected is the Calmodulin (CaM)/Calmodulin-dependent protein kinase II (CaMKII)/Extracellular signal-regulated kinase (ERK) pathway. Under normal physiological conditions, Ca²⁺ influx activates CaM, which in turn activates CaMKII and subsequently the ERK signaling cascade, leading to various cellular responses including gene expression and synaptic plasticity. By blocking this initial Ca²⁺ entry, MK-801 effectively dampens this entire signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (MK-801) from various experimental paradigms.

Table 1: Receptor Binding Affinity of MK-801

| Parameter | Species | Brain Region/Preparation | Value | Reference |

| Kd | Rat | Cerebral Cortical Membranes | 6.3 nM | [3] |

| Rat | Brain Membranes | 37.2 nM | [4] | |

| Rat | Cortex | 4.59 nM | [5] | |

| Rat | Cerebellum | 25.99 nM | [5] | |

| Rat | Striatum (High Affinity) | 1.43 nM | [5] | |

| Rat | Striatum (Low Affinity) | 12.15 nM | [5] | |

| IC50 | Rat | Hippocampus (NMDA-induced [³H]NE release) | 20 nM | [4] |

| Rat | Hippocampus ([³H]TCP binding) | 9 nM | [4] | |

| Recombinant | NR1/NR2A Receptors | Varies by stereoisomer and pH | [6] | |

| Recombinant | NR1/NR2B Receptors | Varies by stereoisomer and pH | [6] |

Table 2: In Vivo Neuroprotective Effects of MK-801

| Animal Model | Injury Type | MK-801 Dose | Outcome | Reference |

| Rat | Traumatic Brain Injury | 0.5, 2, 10 mg/kg | Reduced neuronal degeneration and apoptosis, improved learning and memory. | [7] |

| Rat | Excitotoxicity (NMDA/Quinolinate injection) | 1-10 mg/kg, i.p. | Prevented neurotoxicity. | [8] |

| Rat | Acute Brain Injury (Meta-analysis) | 0-1 mg/kg (optimal) | Significantly decreased lesion volume and cerebral edema. | [9] |

Table 3: Doses of MK-801 Used in Animal Models of Schizophrenia

| Animal Model | Administration Route | Dose Range | Observed Effects | Reference |

| Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Induced schizophrenia-like alterations in brain metabolism. | [10] |

| Rat | Intraperitoneal (i.p.) | 0.15 mg/kg | Disrupted behavioral flexibility in serial reversal learning. | [11] |

| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.4 mg/kg | Dose-dependent reduction in gamma ITC and evoked power. | [12] |

| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.3 mg/kg | Dose-dependent behavioral aberrations (impaired spatial memory, hyperlocomotion, social deficit). | [13] |

Key Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the MK-801 binding site within the NMDA receptor channel.

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus)

-

[³H]MK-801 (radioligand)

-

Tris-HCl buffer (pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM unlabeled MK-801 or phencyclidine)

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate a specific amount of membrane protein (e.g., 0.2 mg) with a fixed concentration of [³H]MK-801 (e.g., 5 nM) in Tris-HCl buffer.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).

-

For competition assays, add varying concentrations of the test compound.

-

Incubate the mixture for a specified time at a controlled temperature (e.g., 180 minutes at 25°C).[14]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, calculate the IC₅₀ value of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents

This technique allows for the direct measurement of ion flow through NMDA receptors and the effect of MK-801 on these currents.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp amplifier and recording setup

-

Glass micropipettes

-

Internal pipette solution (e.g., containing potassium gluconate)

-

External solution (Artificial Cerebrospinal Fluid - ACSF)

-

NMDA and co-agonist (glycine or D-serine)

-

MK-801 solution

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

Position the preparation on the stage of a microscope integrated with the patch-clamp rig.

-

Pull glass micropipettes to a fine tip (resistance of 4–8 MΩ).

-

Fill the micropipette with the internal solution and approach a neuron under visual guidance.

-

Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.

-

Clamp the neuron at a specific holding potential (e.g., -60 mV).

-

Perfuse the neuron with ACSF containing NMDA and a co-agonist to evoke an inward current.

-

After establishing a stable baseline current, co-apply MK-801 with the agonists.

-

Record the progressive block of the NMDA receptor-mediated current.

-

Analyze the rate and extent of the block to characterize the inhibitory properties of MK-801.

Applications in Neuroscience Research

Neuroprotection

A significant body of research has demonstrated the neuroprotective effects of MK-801 in various models of neuronal injury. Its ability to block excitotoxicity, a pathological process involving the overactivation of glutamate receptors, has been shown to reduce neuronal damage in models of ischemia, traumatic brain injury, and neurodegenerative diseases.[7][8][9] However, its clinical development for these indications was halted due to significant side effects.

Animal Models of Schizophrenia

The "glutamate hypothesis of schizophrenia" posits that a deficit in NMDA receptor function contributes to the pathophysiology of the disorder. MK-801 has been instrumental in developing animal models that mimic both the positive and negative symptoms of schizophrenia.[15] Acute or chronic administration of MK-801 in rodents induces a range of behavioral abnormalities, including hyperlocomotion, stereotypy, social withdrawal, and cognitive deficits, providing a valuable platform for testing novel antipsychotic drugs.[10][11][13]

Learning and Memory Research

Given the critical role of NMDA receptors in synaptic plasticity, particularly long-term potentiation (LTP), MK-801 has been widely used to investigate the molecular mechanisms of learning and memory.[1] Studies using MK-801 have shown that blockade of NMDA receptors impairs the acquisition of new memories, highlighting the essential role of these receptors in cognitive function.[16]

Limitations and Adverse Effects

Despite its utility as a research tool, the clinical application of MK-801 has been precluded by its significant adverse effects. These include:

-

Psychotomimetic Effects: At therapeutic doses, MK-801 can induce psychosis-like symptoms, including hallucinations and cognitive disturbances, similar to those observed with other NMDA receptor antagonists like phencyclidine (PCP).[1]

-

Olney's Lesions: A major concern with the use of potent NMDA receptor antagonists is the development of neuronal vacuolization and, in some cases, irreversible neurodegeneration in specific brain regions, such as the posterior cingulate and retrosplenial cortices.[1][17] These histopathological changes, known as Olney's lesions, have been observed in rodents following the administration of MK-801.[18][19][20]

-

Cognitive Impairment: While useful for studying memory, the amnestic effects of MK-801 are a significant drawback for its therapeutic use.[16]

Conclusion

This compound (MK-801) remains a cornerstone of neuroscience research. Its discovery and characterization have been pivotal in advancing our understanding of the NMDA receptor's role in a vast array of physiological and pathological processes. While its clinical potential has been limited by its side-effect profile, MK-801 continues to be an invaluable experimental tool for dissecting the complexities of glutamatergic neurotransmission, developing new therapeutic strategies for neurological and psychiatric disorders, and furthering our knowledge of the intricate workings of the brain. The detailed quantitative data and experimental protocols provided in this guide aim to facilitate its continued and effective use in the scientific community.

References

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MK-801 attenuates lesion expansion following acute brain injury in rats: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychogenics.com [psychogenics.com]

- 12. NMDA antagonist MK801 recreates auditory electrophysiology disruption present in autism and other neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Olney's lesions - Wikipedia [en.wikipedia.org]

- 18. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ketamineconference.org [ketamineconference.org]

Methodological & Application

Application Notes and Protocols for the Use of (-)-Dizocilpine Maleate (MK-801) in Schizophrenia Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (-)-Dizocilpine maleate (MK-801), a potent and selective non-competitive NMDA receptor antagonist, to induce schizophrenia-like symptoms in rodent models. This pharmacological model is instrumental in studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel antipsychotic agents. The following sections detail the underlying mechanism, administration protocols, and key behavioral assays to assess the positive, negative, and cognitive symptoms of schizophrenia.

Mechanism of Action

This compound (MK-801) induces a state of NMDA receptor hypofunction, which is a leading hypothesis for the pathophysiology of schizophrenia.[1][2] By blocking the ion channel of the NMDA receptor, MK-801 primarily inhibits the function of GABAergic interneurons, particularly fast-spiking parvalbumin (PV)-positive neurons.[1] This disinhibition of pyramidal neurons leads to an increase in cortical excitability and downstream alterations in various neurotransmitter systems, including dopamine, resulting in behaviors that mimic the symptoms of schizophrenia in rodents.[1][2]

Data Presentation

Table 1: this compound (MK-801) Dosage and Administration for Schizophrenia Models

| Animal Model | Administration Route | Dosage Range (mg/kg) | Treatment Regimen | Key References |

| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.3 | Acute (single injection) | [3][4] |

| Intraperitoneal (i.p.) | 0.5 - 1.0 | Sub-chronic (e.g., daily for 7-14 days) | [5][6] | |

| Subcutaneous (s.c.) | up to 0.1 | Acute (single injection) | [7] | |

| Rat | Intraperitoneal (i.p.) | 0.05 - 0.2 | Acute or Sub-chronic (daily for 14 days) | [8][9] |

| Intraperitoneal (i.p.) | 0.5 | Chronic (daily for 2 weeks) | [10] | |

| Subcutaneous (s.c.) | 0.008 - 0.125 (with other compounds) | Acute (single injection) | [9] |

Table 2: Behavioral Tests for Assessing Schizophrenia-Like Symptoms Induced by MK-801

| Symptom Category | Behavioral Test | Typical MK-801 Effect | Key References |

| Positive Symptoms | Open Field Test (Locomotor Activity) | Hyperlocomotion | [3][11] |

| Prepulse Inhibition (PPI) of Acoustic Startle | Disruption of PPI | [12][13] | |

| Negative Symptoms | Social Interaction Test | Reduced social interaction | [4][5] |

| Cognitive Deficits | Morris Water Maze (Spatial Learning & Memory) | Impaired spatial learning and memory | [6][8] |

| Y-Maze (Spatial Working Memory) | Decreased spontaneous alternation | [3] | |

| Object Recognition Task | Impaired object recognition memory | [8] |

Experimental Protocols

Protocol 1: Induction of Schizophrenia-Like Symptoms with Acute MK-801 Administration in Mice

1. Materials:

-

This compound (MK-801)

-

Sterile 0.9% saline solution

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Male CD-1 mice (4 weeks old)[3]

-

Standard laboratory animal housing

2. Procedure:

-

Allow mice to habituate to the animal facility for at least five days before the experiment.[3]

-

On the day of the experiment, prepare a fresh solution of MK-801 in sterile 0.9% saline. A common dose for inducing a range of behavioral deficits is 0.1 - 0.3 mg/kg.[3]

-

Administer the MK-801 solution or a vehicle control (0.9% saline) via i.p. injection at a volume of 10 ml/kg of body weight.[3]

-

Allow 30 minutes for the drug to take effect before commencing behavioral testing.[3][4]

-

Proceed with behavioral assays such as the Open Field Test, Y-Maze, and Social Interaction Test.

Protocol 2: Open Field Test for Locomotor Activity

1. Apparatus:

-

A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.[3]

-

An automated video tracking system.

2. Procedure:

-

Thirty minutes after MK-801 or vehicle injection, gently place the mouse in the center of the open field arena.[3]

-

Allow the mouse to freely explore the arena for a total of 30 minutes.[3]

-

The first 5 minutes are typically considered a habituation period.[3]

-

Record and analyze the total distance moved (cm) and the duration of movement (s) for the remaining 25 minutes using the automated tracking software.[3]

-

Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

Protocol 3: Morris Water Maze for Spatial Learning and Memory in Rats

1. Apparatus:

-

A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk.[14][15]

-

An escape platform submerged 1-2 cm below the water surface.

-

Distinct visual cues placed around the room, visible from the pool.

-

An automated video tracking system.

2. Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.[8]

-

Conduct 4 trials per day for each rat.

-

For each trial, gently place the rat into the water facing the wall at one of four quasi-random start locations (North, South, East, West).[16]

-

Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.[16]

-

If the rat fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.[14][17]

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the pool.

-

Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.[16]

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Protocol 4: Prepulse Inhibition (PPI) of Acoustic Startle

1. Apparatus:

-

A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[13][18]

2. Procedure:

-

Administer MK-801 (e.g., 0.15 mg/kg, i.p. in mice) or vehicle 30 minutes before the test.[13]

-

Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[13][18]

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Measure the startle amplitude for each trial.

-

Calculate PPI as follows: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[13]

Mandatory Visualizations

Caption: Experimental workflow for inducing and assessing schizophrenia-like symptoms using this compound (MK-801).

Caption: Simplified signaling pathway of this compound (MK-801) leading to schizophrenia-like symptoms.

References

- 1. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topiramate antagonizes MK-801 in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 4. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]

- 7. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Persisting cognitive deficits induced by low-dose, subchronic treatment with MK-801 in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]

- 14. queensu.ca [queensu.ca]

- 15. youtube.com [youtube.com]

- 16. coconote.app [coconote.app]

- 17. mmpc.org [mmpc.org]

- 18. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

Application Notes and Protocols: Behavioral Assessment of (-)-Dizocilpine Maleate (MK-801) in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-Dizocilpine maleate (MK-801), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in rodent models to induce behavioral phenotypes relevant to neuropsychiatric disorders, particularly schizophrenia. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data to facilitate experimental design and data comparison.

Mechanism of Action

This compound (MK-801) is a potent and selective non-competitive antagonist of the NMDA receptor, a crucial glutamate receptor involved in synaptic plasticity and neurotransmission.[1][2] Glutamate, the primary excitatory neurotransmitter in the brain, activates NMDA receptors, leading to an influx of calcium ions (Ca2+) and subsequent downstream signaling cascades.[1] MK-801 binds to a site within the ion channel of the NMDA receptor, physically blocking the flow of ions and thereby inhibiting its function.[1] This blockade is use- and voltage-dependent, meaning the channel must be open for MK-801 to bind.[1] The disruption of NMDA receptor function by MK-801 is thought to mimic aspects of the glutamatergic hypofunction implicated in the pathophysiology of schizophrenia, making it a valuable pharmacological tool for modeling the disorder's symptoms in rodents.[3][4][5]

Recent studies have also suggested that MK-801 can influence other signaling pathways, such as the Wnt/β-catenin pathway. For instance, in a rat model of Parkinson's disease, MK-801 treatment was shown to inhibit glycogen synthase kinase-3β (GSK-3β) by upregulating Wnt-3a, leading to the activation of Wnt/β-catenin signaling and enhanced hippocampal neurogenesis.[6]

Data Presentation: Summary of Quantitative Data

The following tables summarize the dose- and time-dependent effects of MK-801 on various behavioral paradigms in rodents. These data are compiled from multiple studies to provide a comparative overview. It is important to note that factors such as rodent strain, age, sex, and specific experimental conditions can influence the observed effects.

Table 1: Locomotor Activity (Open Field Test)

| Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |

| Mice (CD-1) | 0.1, 0.12, 0.15, 0.2, 0.3 | i.p. | 30 | Dose-dependent increase in locomotor activity, with significant effects observed at 0.12 mg/kg and above.[7][8] |

| Mice (C57BL/6J) | 0.01, 0.05, 0.1, 0.3 | i.p. | 30 | Significant increase in locomotion at 0.1 and 0.3 mg/kg.[9] 0.02 mg/kg has been reported to reduce locomotion.[9] |

| Mice (NMRI) | 0.1-0.5 | i.p. | N/A | Dose-dependent increase in well-coordinated locomotor activity. Higher doses (>0.5 mg/kg) induced motor syndrome (head weaving, ataxia).[10] |

| Rats (Preweanling) | 0.3 | i.p. | Immediate | Robustly increased locomotor activity.[11] |

| Rats (Adult Male) | 0.2 | i.p. | N/A | Markedly increased initial rate of locomotion.[12] |

| Mice | 0.2 (i.p.), 0.1 mg/mL (inhalation), 0.4 (oral) | i.p., inhalation, oral | Immediate | All routes induced hyperlocomotion, with intraperitoneal and inhalation routes showing a more rapid onset.[13][14] |

Table 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

| Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |

| Mice | 0.15 | i.p. | 30 | Significant disruption of PPI.[15] |

| Mice (C57BL/6J) | 0.1, 0.3 | i.p. | 30 | Significant disruption of PPI at both doses.[9] |

| Mice | 0.3, 1 | i.p. | 40 | Dose-dependent disruption of PPI.[16] |

| Rats (Wistar & Sprague-Dawley) | Systemic | i.p. | N/A | Disrupted PPI in both strains.[3] |

| Rats (Wistar, Neonatal) | 0.13, 0.20 (PD 7-10) | s.c. | Tested at PD 35-38 & 56-59 | Neonatal exposure disrupted sensorimotor gating in adolescence and early adulthood.[4] |

Table 3: Learning and Memory

| Test | Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |

| Novel Object Recognition | Mice | 0.01, 0.1 | i.p. | Prior to encoding and/or test | Impaired performance when drug state changed between encoding and test. No impairment when drug state was consistent.[17][18] |

| Novel Object Recognition | Rats (Wistar, Neonatal) | 1 (chronic) | i.p. | N/A | Reduced recognition index.[19] |

| Y-Maze (Spontaneous Alternation) | Mice (CD-1) | 0.1 | i.p. | 30 | Significant decline in spontaneous alternation.[7][8] |

| Y-Maze (Spontaneous Alternation) | Mice (C57BL/6J) | 0.05 | i.p. | 30 | Significantly diminished spontaneous alternation.[9] |

| Morris Water Maze | Mice/Rats | Up to 0.1 | s.c. | N/A | Disrupted or retarded memory acquisition.[20] |

| Passive Avoidance | Rats (Wistar) | Acute | i.p. | N/A | Significantly shorter latency to enter the dark chamber 24h, 48h, and 10d after training, indicating impaired long-term memory.[19] |

| Olfactory Span Task | Rats | 0.1, 0.17 | i.p. | 30 | Decreased accuracy, with more pronounced effects as memory load increased.[21] |

| Probabilistic Reversal Learning | Rats | 0.045 | s.c. | 15 | Induced sustained reversal learning deficits.[22] |

Table 4: Other Behavioral Tests

| Test | Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |

| Social Interaction | Mice (CD-1) | 0.12, 0.15 | i.p. | 30 | Decrease in social interaction but not social preference.[8] |

| Self-Grooming | Mice (CD-1) | 0.2, 0.3 | i.p. | 30 | Significant inhibitory-like effects on self-grooming.[8] |

| Cliff Avoidance | Mice (CD-1) | All doses (0.1-0.3) | i.p. | 30 | All doses significantly impaired cliff avoidance, suggesting increased impulsivity.[7][8] |

| Tail Suspension & Forced Swim Test | Mice | 0.1 | i.p. | N/A | Significantly attenuated increased immobility times in a social defeat stress model.[23] |

Experimental Protocols

Locomotor Activity (Open Field Test)

Objective: To assess spontaneous locomotor and exploratory activity.

Materials:

-

This compound (MK-801).

-

Vehicle (e.g., 0.9% NaCl solution).[7]

-

Animal subjects (mice or rats).

-

Video tracking software.

Protocol:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Prepare MK-801 solution in the vehicle to the desired concentrations.

-

Administer MK-801 or vehicle via the chosen route (e.g., intraperitoneal injection).[7]

-

Wait for the designated pre-treatment time (typically 30 minutes).[7][9]

-

Gently place each animal in the center of the open field arena.[7]

-

Allow the animal to freely explore the arena for a set duration (e.g., 30 minutes).[7][9]

-

The initial 5 minutes may be considered a habituation period and excluded from the analysis.[7]

-

Record and analyze locomotor activity using video tracking software. Key parameters include:

-

Total distance moved (cm).[7]

-

Time spent mobile (s).

-

Rearing frequency.

-

Time spent in the center versus the periphery of the arena.

-

-

Thoroughly clean the apparatus between each animal to eliminate olfactory cues.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenic patients.

Materials:

-

Startle response system (e.g., ventilated soundproof chambers with a plexiglass cylinder).[15]

-

Acoustic stimulators.

-

This compound (MK-801).

-

Vehicle.

-

Animal subjects (mice or rats).

Protocol:

-

Habituate the animals to the testing room.

-

Administer MK-801 or vehicle.[15]

-

After the pre-treatment time (e.g., 30 minutes), place the animal in the startle chamber.[15]

-

Allow for an acclimation period (e.g., 5 minutes) with background white noise (e.g., 68 dB).[15]

-

The test session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A single strong acoustic stimulus (e.g., 110 dB, 40 ms white noise burst).[15]

-

Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 2, 4, 8, or 16 dB above background) precedes the strong pulse by a set interval (e.g., 100 ms).[15]

-

No-stimulus trials: Background noise only.[15]

-

-

A typical session structure might be:

-

Record the startle amplitude (force intensity) for each trial.

-

Calculate the percentage of PPI using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[15]

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Materials:

-

Open field arena.

-

A variety of objects with different shapes, colors, and textures, but of similar size and devoid of naturalistic significance.

-

This compound (MK-801).

-

Vehicle.

-

Animal subjects (mice or rats).

-

Video recording equipment.

Protocol:

-

Habituation: On day 1, allow each animal to freely explore the empty open field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

-

Training/Familiarization (T1): On day 2, place two identical objects in the arena. Administer MK-801 or vehicle at a predetermined time before this phase.[17] Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).

-

Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing (T2): Replace one of the familiar objects with a novel object. Administer MK-801 or vehicle before this phase if investigating state-dependent effects.[17] Place the animal back in the arena and record its exploratory behavior for a set duration (e.g., 5 minutes).

-

Analysis: Manually or automatically score the time spent exploring each object (sniffing, touching with the nose or paws).

-

Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory.

Mandatory Visualizations

Signaling Pathway of this compound (MK-801)

Caption: Mechanism of action of (-)-Dizocilpine (MK-801) at the NMDA receptor.

Experimental Workflow for a Typical Behavioral Study

Caption: General experimental workflow for behavioral testing with MK-801.

Logical Relationship of MK-801 Effects

Caption: Relationship between MK-801 administration and behavioral outcomes.

References

- 1. Dizocilpine - Wikipedia [en.wikipedia.org]

- 2. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term effects of neonatal MK-801 treatment on prepulse inhibition in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. MK-801 (Dizocilpine) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]

- 10. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 15. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]

- 16. realmofcaring.org [realmofcaring.org]

- 17. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Effects of Dizocilpine (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sustained MK-801 induced deficit in a novel probabilistic reversal learning task - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis of (-)-Dizocilpine Maleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with (-)-Dizocilpine maleate (MK-801), a potent and selective non-competitive NMDA receptor antagonist. This document outlines the experimental procedures, summarizes key quantitative findings from published literature, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

This compound, also known as MK-801, is a widely used pharmacological tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in various physiological and pathological processes within the central nervous system (CNS).[1][2][3][4][5] In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[6][7] This combination enables researchers to study the real-time effects of MK-801 on neurotransmitter dynamics and other neurochemical events.

MK-801 acts as a use-dependent channel blocker, meaning it binds within the ion channel of the NMDA receptor only when the channel is opened by glutamate and a co-agonist (glycine or D-serine), thereby preventing calcium influx.[2] This mechanism makes it a valuable tool for studying glutamatergic neurotransmission and its interaction with other neurotransmitter systems, such as the dopaminergic, serotonergic, and cholinergic systems.[8][9][10]

Key Applications

-

Investigating Neurotransmitter Interactions: Elucidating the modulatory effects of NMDA receptor blockade on the release of dopamine, serotonin, norepinephrine, acetylcholine, and glutamate in various brain regions.[8][9][10][11][12][13]

-

Modeling Psychiatric Disorders: Using MK-801 to induce a hyper-glutamatergic state that can mimic certain aspects of psychosis and schizophrenia in animal models.[1][14]

-

Neuroprotection Studies: Assessing the potential of MK-801 to mitigate excitotoxic neuronal damage in models of cerebral ischemia and other neurodegenerative conditions.[15][16]

-

Drug Abuse and Addiction Research: Examining the role of NMDA receptors in the rewarding and reinforcing effects of drugs of abuse.[3]

Experimental Protocols

This section details a generalized protocol for in vivo microdialysis in rats to study the effects of this compound. Specific parameters may need to be optimized based on the research question and laboratory setup.

Animal Preparation and Stereotaxic Surgery

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Stereotaxic Implantation: Secure the anesthetized rat in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Clean and dry the skull surface.

-

Drill a small hole at the desired coordinates for the target brain region (e.g., striatum, prefrontal cortex, nucleus accumbens, hippocampus).

-

Implant a guide cannula just above the target region and secure it to the skull with dental cement and jeweler's screws.

-

Insert a dummy cannula into the guide cannula to keep it patent.

-

-

Post-Operative Care:

-

Administer post-operative analgesics as required.

-

Allow the animal to recover for at least 5-7 days before the microdialysis experiment. Monitor the animal for any signs of distress or infection.

-

In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length and molecular weight cut-off. Slowly lower the probe into the target brain region.[17]

-

Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically between 0.5 and 2.0 µL/min, using a microinfusion pump.[18] A common aCSF composition is: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, and 1.0 mM MgCl2, buffered to a physiological pH (7.2-7.4).

-

Habituation and Baseline Collection: Place the animal in a microdialysis bowl or chamber that allows for free movement.[18] Allow the animal to habituate for a period of 1-2 hours to allow for stabilization of the probe and the extracellular environment following the insertion trauma.[18] Following habituation, collect at least 3-4 baseline samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[18]

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe for local administration). Doses can range from 0.1 to 5 mg/kg for systemic administration.[11][16][19]

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period following drug administration.[18] Keep the collected samples on ice or in a refrigerated fraction collector to prevent degradation of analytes.

-

Sample Analysis: Analyze the dialysate samples for the concentration of neurotransmitters and their metabolites using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS).[7]

Histological Verification

At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.

Quantitative Data Summary

The following tables summarize the effects of this compound on various neurotransmitter levels as reported in the literature. Values are generally expressed as a percentage of the baseline concentration.

Table 1: Effect of Systemic this compound on Dopamine (DA) Release

| Brain Region | Dose (mg/kg, i.p.) | Peak Effect (% of Baseline) | Reference(s) |

| Medial Prefrontal Cortex | 2.0 | ~250% | [9] |

| Nucleus Accumbens | 2.0 | ~200% | [9] |

| Striatum | 0.2 - 0.5 | ~150-200% | [19] |

| Striatum | 0.25 - 2.0 | Decrease | [11] |

| Anterior Striatum | Not specified | Transient Decrease | [12] |

| Hippocampus | Not specified | Dose-related Increase | [12] |

Note: The effects of MK-801 on striatal dopamine release are complex, with some studies reporting increases while others report decreases. This may be due to differences in experimental protocols, animal strains, or the specific sub-region of the striatum being studied.

Table 2: Effect of this compound on Other Neurotransmitters

| Neurotransmitter | Brain Region | Dose (mg/kg) | Peak Effect (% of Baseline) | Reference(s) |

| Glutamate (Glu) | Prefrontal Cortex | 0.6 (acute) | Increase | [14] |

| Glutamate (Glu) | Prefrontal Cortex | 0.6 (chronic) | Decrease | [14] |

| Acetylcholine (ACh) | Parietal Cortex | 0.4 - 0.5 | Dose-dependent Increase | [10] |

| Serotonin (5-HT) | Nucleus Accumbens | Not specified | Increase | [13] |

| Norepinephrine (NE) | Nucleus Accumbens | Not specified | Increase | [13] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the blockade of the NMDA receptor ion channel. This action has downstream consequences on various neurotransmitter systems.

Caption: Mechanism of (-)-Dizocilpine (MK-801) action.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effects of this compound.

Caption: In vivo microdialysis experimental workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dizocilpine - Wikipedia [en.wikipedia.org]

- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of MK-801 on amantadine-induced dopamine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MK-801 increases endogenous acetylcholine release in the rat parietal cortex: a study using brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of MK-801 on endogenous dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regional effects of MK-801 on dopamine and its metabolites studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]

- 18. uva.theopenscholar.com [uva.theopenscholar.com]

- 19. Effects of MK-801 on spontaneous and amphetamine-stimulated dopamine release in striatum measured with in vivo microdialysis in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (-)-Dizocilpine maleate in Electrophysiology

These application notes provide a detailed protocol for utilizing (-)-Dizocilpine maleate (MK-801), a potent and selective uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in electrophysiological recordings. This document is intended for researchers, scientists, and drug development professionals investigating NMDA receptor function and its modulation in various neurological contexts.

Principle

This compound (MK-801) acts as an open-channel blocker of the NMDA receptor.[1] For the receptor to be activated, both glutamate and a co-agonist like glycine or D-serine must bind to it, leading to the opening of the ion channel that is normally blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner.[1][2] MK-801 then binds to a site within the open ion channel, physically occluding the passage of ions such as Calcium (Ca²⁺).[1] This blockade is use-dependent, meaning the channel must be open for MK-801 to exert its inhibitory effect.[1] Electrophysiological techniques, such as patch-clamp and field potential recordings, can measure the resulting changes in neuronal activity, synaptic transmission, and plasticity.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the electrophysiological effects of this compound.

| Parameter | Species/Preparation | Concentration/Dose | Effect | Reference |

| Blockade of NMDA Receptor-Mediated Synaptic Transmission | Rat Hippocampal Slices (CA1) | Not specified | Selective blockade of the NMDA receptor-mediated component of synaptic transmission. | [3] |

| Inhibition of Long-Term Potentiation (LTP) | Rat Hippocampal Slices (CA1) | Not specified | Prevention of the induction of LTP. | [3] |

| Inhibition of LTP | Unanesthetized Rat (Perforant Path) | 0.1 and 1.0 mg/kg | Blocked induction of LTP. | [4] |

| Effect on Excitatory Postsynaptic Currents (EPSCs) | Mouse Hippocampal Slices (CA1) | 30 µM | Inhibited EPSCs by ~51%. | [5] |

| Modulation of Neuronal Firing Rate | Anesthetized Rat (Substantia Nigra) | 0.01-1.0 mg/kg IV | Increased firing rate and regularized firing pattern. | [6] |

| Modulation of Neuronal Firing Rate | Anesthetized Rat (Ventral Tegmental Area) | 0.01-1.0 mg/kg IV | Increased firing rate and regularity; bidirectional effects on burst firing. | [6] |

| Neuroprotection in Cerebral Ischemia | Rat (in vivo) | Not specified | Increased firing rates of CA1 pyramidal neurons during reperfusion. | [7] |

| Auditory Evoked Potentials | Mouse (in vivo EEG) | 0.2, 0.3, 0.4 mg/kg i.p. | Significant increase in N1 and P1 latencies. | [8] |

Experimental Protocols

This section details a generalized protocol for performing whole-cell patch-clamp recordings in brain slices to investigate the effects of this compound. This protocol is a synthesis of methodologies reported in the literature.[9][10]

Materials and Reagents

-

This compound (MK-801)

-

Animal model (e.g., rat or mouse)

-

Dissection tools

-

Vibrating microtome (vibratome)

-

Recording chamber

-

Upright microscope with DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Glass capillaries for patch pipettes

-

Puller and microforge for pipette fabrication

-

Micromanipulator

-

Perfusion system

-

Carbogen gas (95% O₂, 5% CO₂)

-

Sucrose-based cutting solution (in mM): 110 choline chloride, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 7 MgSO₄, 25 D-glucose, 3.1 Na-pyruvate, and 11.6 Na-L-ascorbate.[10]

-

Artificial cerebrospinal fluid (ACSF) (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1.25 MgCl₂, 25 NaHCO₃, and 11 D-glucose.[9][10]

-

Intracellular solution for voltage-clamp (in mM): 125 CsCl, 5 NaCl, 10 HEPES, 0.6 EGTA, 4 Mg-ATP, 0.3 Na₂GTP.[9]

Experimental Workflow

Caption: Experimental workflow for electrophysiological recording with this compound.

Step-by-Step Protocol

-

Brain Slice Preparation:

-

Anesthetize the animal following approved institutional guidelines.

-

Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-gassed sucrose-based cutting solution.

-

Prepare coronal or sagittal brain slices (e.g., 200-300 µm thick) containing the region of interest using a vibratome.

-

Transfer the slices to a holding chamber containing ACSF saturated with carbogen. Incubate at 34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 30 minutes before recording.[10]

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber mounted on the stage of an upright microscope.

-

Continuously perfuse the slice with carbogen-gassed ACSF at a rate of 1-2 ml/min at 28-30°C.[9][10]

-